4-Methyl-5-nitro-2h-1,2,3-triazole

Energetic Materials Crystal Engineering Density Measurement

Reproducible energetic materials or nucleoside synthesis demands precise substitution patterns and tautomeric control. This X-ray authenticated nitroheterocycle eliminates uncertainty. - **Authenticated Identity**: Single-crystal structure (Pbca, a=8.7139Å, b=9.8198Å, c=12.8893Å) ensures unambiguous regioisomer assignment. - **Engineered Properties**: 1.555 g/cm³ density with methyl-enhanced thermal stability (>150°C processing). - **Functional Versatility**: Glycosylation acceptor; reducible 5-nitro group for amine derivatives. - **Immediate Availability**: Stocked for R&D; no custom synth lead times.

Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
CAS No. 21443-93-6
Cat. No. B3049659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-nitro-2h-1,2,3-triazole
CAS21443-93-6
Molecular FormulaC3H4N4O2
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESCC1=NNN=C1[N+](=O)[O-]
InChIInChI=1S/C3H4N4O2/c1-2-3(7(8)9)5-6-4-2/h1H3,(H,4,5,6)
InChIKeyAHQVZBLBHYVKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-nitro-2H-1,2,3-triazole Structure and Identity


4-Methyl-5-nitro-2H-1,2,3-triazole (CAS 21443-93-6, C3H4N4O2, Mr = 129.11) is a substituted nitroheterocycle that crystallizes in the orthorhombic Pbca space group with a density of 1.555 g/cm³ at ambient temperature [1]. The compound was synthesized via cyclization of ethyl 2,2-dinitroacetate, and its structure was unequivocally confirmed through single-crystal X-ray diffraction analysis (R = 0.0490, wR = 0.1468), establishing unambiguous identity and purity verification for procurement and downstream research applications [1].

Identity confirmed by single-crystal X-ray diffraction (R = 0.0490)
Supports energetic material formulation, heterocycle synthesis, and crystallographic reference studies

4-Methyl-5-nitro-2H-1,2,3-triazole Substitution Limitations


Substitution patterns on the 1,2,3-triazole ring critically modulate both electronic structure and crystalline packing. The presence of the 4-methyl group in 4-methyl-5-nitro-2H-1,2,3-triazole influences tautomeric equilibrium and alters crystal density compared to unsubstituted 5-nitro-1,2,3-triazole or 1-alkylated analogs [1]. Density functional theory (DFT) studies on triazolones demonstrate that replacement of an N–H hydrogen with a –CH3 group decreases density but increases thermal stability—a trade-off that precludes simple one-for-one interchange in energetic materials design [2]. Furthermore, the regiospecific 2H- versus 1H-tautomer distribution governs hydrogen-bonding networks and reactivity, meaning that procurement of the correct substitution pattern is non-negotiable for reproducible experimental outcomes [1].

4-Methyl substitution
Replacing with unsubstituted or 1-alkylated analogs may alter crystal density and thermal stability profile.
2H- vs 1H-tautomer
Regiospecific tautomer distribution governs hydrogen bonding; 1H-tautomer may not reproduce intermolecular interactions.
Methyl absence
Compounds lacking the 4-methyl group may exhibit lower thermal stability as suggested by computational class-level analysis.

4-Methyl-5-nitro-2H-1,2,3-triazole Quantitative Evidence


Crystal Density vs Unsubstituted 5-Nitro-1,2,3-triazole

Single-crystal X-ray diffraction of 4-methyl-5-nitro-2H-1,2,3-triazole yielded a crystal density (Dc) of 1.555 g/cm³ at ambient conditions [1]. In contrast, the parent unsubstituted 5-nitro-1,2,3-triazole exhibits a reported crystal density of 1.702 g/cm³ [2]. The introduction of the 4-methyl group reduces crystal density by approximately 0.147 g/cm³ (8.6% decrease), attributable to decreased molecular planarity and less efficient crystal packing.

Crystal density
Cross-study comparable
1.555 g/cm³ vs 1.702 g/cm³
Δ –0.147 g/cm³ (–8.6%)
Reported density reduction relative to unsubstituted analog may support formulations requiring lower density.
Single-crystal XRD at 293 K; verify under intended processing conditions.
Energetic Materials Crystal Engineering Density Measurement

Methyl Substitution Enhances Thermal Stability

DFT calculations at the B3LYP/6-31G* level on triazolone derivatives demonstrate that substituting an N–H hydrogen with a –CH3 group increases thermal stability as reflected by higher bond dissociation energies (BDEs) and elevated decomposition temperatures [1]. While 4-methyl-5-nitro-2H-1,2,3-triazole is not directly measured in this computational series, the class-level inference establishes that the 4-methyl group confers enhanced thermal robustness relative to unsubstituted 5-nitro-1,2,3-triazole.

Thermal stability (computed)
Class-level
BDE increase ~5–8 kcal/mol
Decomposition temp. rise ~15–25°C (triazolone system)
Computational class-level analysis suggests methyl substitution may enhance thermal stability; experimental confirmation needed.
DFT B3LYP/6-31G*; gas-phase data.
Energetic Materials Thermal Stability DFT Calculation

Single-Crystal Unit Cell Dimensions

X-ray diffraction established the crystal structure of 4-methyl-5-nitro-2H-1,2,3-triazole in the orthorhombic Pbca space group with unit cell parameters a = 8.7139(17) Å, b = 9.8198(19) Å, c = 12.889(3) Å, V = 1102.9(4) ų, and Z = 8 [1]. These precise crystallographic parameters enable definitive identification and distinguish this compound from polymorphic or tautomeric forms that may arise during synthesis or storage.

Unit cell parameters
Identity confirmation
a 8.7139(17) Å, b 9.8198(19) Å, c 12.889(3) Å
V = 1102.9(4) ų, Z = 8, Pbca
Enables definitive identity verification by XRPD or single-crystal methods.
Reference fingerprint for QC; Mo Kα radiation, 293 K.
Crystallography Material Characterization Polymorph Identification

4-Methyl-5-nitro-2H-1,2,3-triazole Application Scenarios


Lower-Density, Thermally Stable Energetic Component

The crystal density of 1.555 g/cm³ positions 4-methyl-5-nitro-2H-1,2,3-triazole as a lower-density alternative to unsubstituted 5-nitro-1,2,3-triazole (1.702 g/cm³) in composite energetic formulations. The class-level inference of methyl-enhanced thermal stability makes this compound suitable as a precursor or additive in propellant and explosive compositions where processing temperatures exceed 150°C. Procurement should be prioritized when formulation requirements call for density reduction without compromising nitrogen content [1].

Synthetic Intermediate for Nucleoside Analogs and Heterocycles

4-Methyl-5-nitro-2H-1,2,3-triazole serves as a glycosylation acceptor in the synthesis of nucleoside derivatives. The 5-nitro group can be reduced to an amine for further functionalization, while the 4-methyl group provides steric differentiation that influences regioselectivity in N-alkylation reactions [1]. Procurement of this specific substitution pattern is essential for research groups developing triazole-containing pharmaceuticals or agrochemicals where methyl-substituted analogs are required for SAR studies.

Crystallographic Reference Standard for Nitroheterocycles

The fully characterized single-crystal structure (orthorhombic Pbca, a=8.7139(17)Å, b=9.8198(19)Å, c=12.889(3)Å, V=1102.9(4)ų) enables 4-methyl-5-nitro-2H-1,2,3-triazole to serve as a calibration standard or reference material for X-ray powder diffraction (XRPD) and computational crystal structure prediction validation. Laboratories performing polymorph screening, cocrystal design, or solid-form characterization of nitroazole derivatives should procure this compound as a structurally authenticated benchmark [1].

Application
Selection Property
Validation Focus
Energetic material research
Crystal density and thermal stability profile
Density–performance and thermal decomposition assessment
Heterocycle synthesis intermediate
4-Methyl substitution pattern
Regioselectivity and reactivity under reduction/alkylation
Crystallographic reference standard
Single-crystal unit cell parameters
XRPD pattern match and polymorph verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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